![molecular formula C13H9Br2N B3048657 3,7-Dibromo-9h-fluoren-2-amine CAS No. 1785-40-6](/img/structure/B3048657.png)
3,7-Dibromo-9h-fluoren-2-amine
Description
3,7-Dibromo-9H-fluoren-2-amine is a chemical compound with the molecular formula C13H9Br2N . It belongs to the class of arylamine derivatives and contains two bromine atoms attached to the fluorene core. This compound has interesting applications in materials science, particularly as a building block for organic semiconductors and hole transport materials in optoelectronic devices .
Synthesis Analysis
The synthesis of 3,7-Dibromo-9H-fluoren-2-amine involves several steps. One approach includes the bromination of 9H-fluorene at positions 2 and 7 using bromine reagents. The resulting 2,7-dibromo-9H-fluorene can then be further functionalized to introduce the amino group at the 3-position using appropriate reagents. The synthetic route may vary, but the key steps involve bromination and subsequent amino functionalization .
Molecular Structure Analysis
The molecular structure of 3,7-Dibromo-9H-fluoren-2-amine consists of a fluorene core with two bromine atoms at positions 2 and 7. The amino group is attached at the 3-position. The compound’s melting point is approximately 74.0 to 78.0°C , and it forms white to light yellow or light orange powder crystals .
Chemical Reactions Analysis
3,7-Dibromo-9H-fluoren-2-amine can participate in various chemical reactions. For example, it can undergo Buchwald-Hartwig coupling to assemble triarylamine derivatives. Additionally, it serves as a precursor for the synthesis of polyelectrolytes and other organic semiconductors. Further investigations into its reactivity and functionalization are essential for understanding its full potential .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
3,7-dibromo-9H-fluoren-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N/c14-9-1-2-10-7(4-9)3-8-5-13(16)12(15)6-11(8)10/h1-2,4-6H,3,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSODBLGACLNUKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C1C=C(C=C3)Br)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293671 | |
Record name | 3,7-dibromo-9h-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromo-9h-fluoren-2-amine | |
CAS RN |
1785-40-6 | |
Record name | NSC91416 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-dibromo-9h-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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